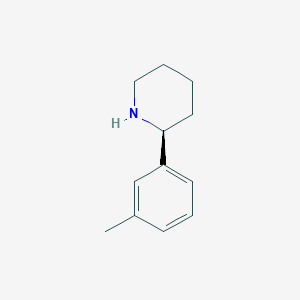

(S)-2-(M-Tolyl)piperidine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2S)-2-(3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1 |

InChI Key |

YKFXSWPGGIAPSM-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2CCCCN2 |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Alkylation via Halogenated Intermediates

A patent (WO1997023213A1) describes a process for preparing piperidine derivatives, which can be adapted for (S)-2-(M-Tolyl)piperidine. The method involves:

- Preparation of a halogenated intermediate where the m-tolyl moiety is attached to a suitable leaving group, such as a tosylate or mesylate ester.

- Alkylation of piperidine with this intermediate in the presence of a base (e.g., potassium carbonate, sodium bicarbonate) and optionally a catalytic amount of potassium iodide.

- The reaction is carried out in solvents such as toluene, methanol, or dimethylformamide at temperatures ranging from 70°C to reflux for 4 to 120 hours.

- The reaction yields the piperidine derivative with the m-tolyl substituent at the 2-position.

This method allows for variation in reaction conditions to optimize yield and stereoselectivity. The use of bases and solvents is critical for controlling the reaction pathway and minimizing side reactions.

Asymmetric Synthesis via N-Acyliminium Ion Intermediates

A method reported in the literature involves the stereoselective formation of piperidine rings via the reaction of cyclic N-acyliminium ions mediated by p-toluenesulfonic acid (p-TSA). This approach is notable for:

- High diastereoselectivity and excellent yields.

- Mild reaction conditions.

- Application in the synthesis of various piperidine alkaloids, which can be adapted for this compound by using m-tolyl-substituted precursors.

This method is particularly useful for constructing the chiral center at the 2-position of the piperidine ring with control over stereochemistry.

Direct Coupling and Catalytic Methods

Recent advances include catalytic methods involving metal catalysts and oxidative coupling:

- Using diaryliodonium salts and copper catalysts to facilitate the coupling of piperidine with m-tolyl groups.

- Reactions performed under mild conditions (room temperature to 65°C) in solvents like dichloromethane or dimethylformamide.

- Use of bases such as potassium tert-butoxide or potassium carbonate to promote the reaction.

- Purification via silica gel chromatography to isolate the desired product.

These methods offer efficient routes with good yields (up to 94%) and can be adapted for isotopically labeled or functionalized derivatives.

- The alkylation method using halogenated intermediates is versatile but may require optimization of solvent and base to improve stereoselectivity and yield.

- The N-acyliminium ion approach provides excellent stereocontrol, making it preferred for synthesizing enantiomerically pure this compound.

- Copper-catalyzed coupling reactions have shown high efficiency and yield, with the advantage of milder conditions and shorter reaction times.

- Purification typically involves flash column chromatography using silica gel with eluent systems such as petroleum ether/ethyl acetate or dichloromethane mixtures.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy are standard for confirming product formation and stereochemistry.

The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages:

- Halogenated intermediate alkylation offers a classical approach with broad applicability.

- Asymmetric synthesis via N-acyliminium ions ensures high stereoselectivity.

- Modern catalytic methods provide efficient and mild alternatives with high yields.

Selection of the method depends on the desired scale, stereochemical purity, and available resources. Combining these approaches with advanced purification and characterization techniques ensures the production of high-quality this compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(M-Tolyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)

One of the notable applications of (S)-2-(M-Tolyl)piperidine derivatives is their role as inhibitors of pyruvate dehydrogenase kinase. These compounds are being explored for their potential in treating metabolic disorders such as diabetes and related complications. Specifically, they can help regulate glucose utilization and mitigate conditions like insulin resistance and hyperglycemia .

| Application | Disease Targeted | Mechanism |

|---|---|---|

| PDHK Inhibitors | Type 1 & Type 2 Diabetes | Modulation of glucose metabolism |

| Cardiac Failure | Enhances energy substrate supply | |

| Mitochondrial Diseases | Improves mitochondrial function |

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Recent studies have shown that piperidine-based compounds, including those derived from this compound, exhibit significant inhibitory activity against dihydrofolate reductase, an essential enzyme in folate metabolism. This inhibition is crucial in developing treatments for cancer and tuberculosis .

| Compound Series | IC50 Range (µM) | Target Enzyme |

|---|---|---|

| 4-Piperidine-based Thiosemicarbazones | 13.70 - 47.30 | DHFR |

Synthetic Methodologies

Dynamic Resolution Techniques

The synthesis of enantioenriched piperidine derivatives has been achieved through innovative dynamic resolution methods. These techniques allow for the selective production of desired enantiomers, which is vital in pharmaceutical applications where chirality can influence drug efficacy and safety .

Case Study 1: PDHK Inhibitors

A study investigated the efficacy of various this compound derivatives as PDHK inhibitors. The results demonstrated that these compounds significantly reduced PDHK activity in vitro, leading to improved glucose uptake in diabetic models. The study highlighted the potential for these derivatives to be developed into therapeutic agents for diabetes management .

Case Study 2: DHFR Inhibition

Another research effort focused on the synthesis and evaluation of piperidine-based thiosemicarbazones against DHFR. The compounds showed promising inhibitory effects, with structure-activity relationship (SAR) analyses revealing that specific modifications enhanced their potency. This work underscores the importance of this compound as a scaffold for developing novel DHFR inhibitors .

Mechanism of Action

The mechanism of action of (S)-2-(M-Tolyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-Adamantyl)piperidine (Compound 26)

- Structure : Features a bulky adamantyl group at the 2-position.

- Activity : Exhibits antiviral activity against influenza A viruses, likely via M2 proton channel inhibition .

- Comparison: The m-tolyl group in (S)-2-(m-Tolyl)piperidine is less lipophilic than adamantyl, which may reduce nonspecific binding while retaining sufficient bioavailability.

(2S)-1-(Arylacetyl)-2-(Aminomethyl)piperidine Derivatives

- Structure: Contains arylacetyl and aminomethyl substituents.

- Activity : Acts as highly selective κ-opioid receptor agonists, with the (2S)-configuration critical for receptor affinity .

- Comparison : The (S)-configuration in both compounds enhances target selectivity, but the m-tolyl group’s planar aromatic system may favor π-π stacking interactions distinct from the flexible arylacetyl moiety .

(R)-(E,E)-2-(1,3-Pentadienyl)-piperidine

- Structure : A piperidine with a conjugated diene side chain.

- Activity : Isolated from Streptomyces sp., though its biological role remains uncharacterized .

- Comparison : The rigid m-tolyl group in this compound may confer greater metabolic stability compared to the oxidation-prone diene chain in this analogue .

Stereochemical Influences

The (S)-configuration in this compound is analogous to the (8aR)-configured piperidine β-enaminoketones (e.g., compound 6a-d), where stereochemistry dictates molecular conformation and biological activity . For example, (8aR)-configured compounds exhibit distinct NMR shifts (C-2 and C-3) compared to their enantiomers, suggesting that the (S)-configuration in the target compound may similarly optimize binding pocket interactions .

Physicochemical Properties

Lipophilicity, solubility, and stereochemistry are key determinants of drug-likeness. While exact data for this compound are unavailable, comparisons can be drawn:

- Lipophilicity : The m-tolyl group (logP ~2.5 estimated) is less hydrophobic than adamantyl (logP ~4.5 for compound 26) but more than spiranic piperidines (logP ~1.8 for compound 38) .

- Solubility: Aromatic substituents like m-tolyl may reduce aqueous solubility compared to polar analogs (e.g., 2-aminomethylpiperidines), necessitating formulation optimizations .

Data Tables

Table 1. Comparison of this compound with Structural Analogues

Biological Activity

(S)-2-(M-Tolyl)piperidine is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its piperidine ring substituted with a meta-tolyl group. The synthesis typically involves asymmetric hydrogenation or the use of chiral auxiliaries to ensure the desired stereochemistry. Common synthetic routes include:

- Asymmetric Hydrogenation : Utilizing chiral catalysts (e.g., rhodium or ruthenium) under hydrogen gas at elevated pressures.

- Friedel-Crafts Alkylation : Introducing the tolyl group through electrophilic aromatic substitution.

These methods allow for precise control over the compound's stereochemistry, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature enables selective binding, which modulates the activity of these targets. For example, it has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation .

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy. Additionally, it has shown efficacy against various microbial strains, indicating broad-spectrum antimicrobial activity .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it has been studied for its effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Case studies have reported improvements in cognitive function in animal models when administered this compound .

Case Studies

- Cognitive Enhancement : A study involving scopolamine-induced amnesia in rodents demonstrated that this compound improved memory retention, highlighting its potential as a cognitive enhancer .

- Cancer Cell Inhibition : In vitro assays showed that this compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 20 µM, indicating significant anticancer activity.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, underscoring its potential as an antimicrobial agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.